REACTION_CXSMILES
|
[CH3:1][C:2]1[S:3][C:4]([CH:8]([C:10]2[N:14]([CH3:15])[N:13]=[N:12][CH:11]=2)[OH:9])=[C:5]([CH3:7])[N:6]=1.[Al]>O=[Mn]=O.O1CCOCC1>[CH3:1][C:2]1[S:3][C:4]([C:8]([C:10]2[N:14]([CH3:15])[N:13]=[N:12][CH:11]=2)=[O:9])=[C:5]([CH3:7])[N:6]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1SC(=C(N1)C)C(O)C1=CN=NN1C
|
Name
|
Intermediate 23
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Al]
|
Name
|
|
Quantity
|
18 g
|
Type
|
catalyst
|
Smiles
|
O=[Mn]=O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the contents were warmed
|
Type
|
CUSTOM
|
Details
|
to form a homogeneous solution
|
Type
|
TEMPERATURE
|
Details
|
the dark brownish mixture was heated
|
Type
|
FILTRATION
|
Details
|
the contents were filtered while still hot through Celite®
|
Type
|
WASH
|
Details
|
rinsed with warm THF
|
Type
|
CONCENTRATION
|
Details
|
The resulting light orange solution was concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |